Rimsulfuron

Vue d'ensemble

Description

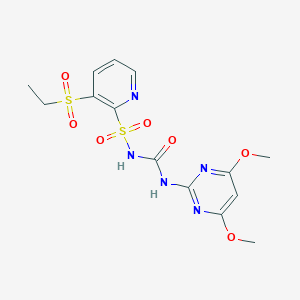

Rimsulfuron is a sulfonylurea herbicide primarily used to control a wide variety of perennial and annual grasses and some broadleaf weeds . It is also used to control poa, ryegrass, and other related weeds in bermudagrass and other species of warm-season turf .

Molecular Structure Analysis

Rimsulfuron contains total 46 bond(s); 29 non-H bond(s), 17 multiple bond(s), 7 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 urea (-thio) derivative(s), 2 ether(s) (aromatic), 1 sulfone(s), 1 sulfonamide(s) (thio-/dithio-), 1 Pyridine(s) .Chemical Reactions Analysis

The degradation in the liquid phase of rimsulfuron and its commercial 250 g kg−1 WG formulation (Titus®) was investigated. Photolysis reactions were carried out at 25°C by a high-pressure mercury arc (Hg-UV) and a solar simulator (Suntest), while the hydrolysis rate was determined by keeping aqueous buffered samples in the dark .Physical And Chemical Properties Analysis

The main data regarding the identity of rimsulfuron and its physical and chemical properties are given in Appendix A . Adequate methods are available for the generation of pre-approval data required for the risk assessment .Applications De Recherche Scientifique

Herbicide in Crop Cultivation

Rimsulfuron is a member of the sulfonylurea family herbicide that was produced in the middle 1980s by DuPont corporation . It is applied at large against species of annual and perennial broadleaf weeds and grass in the cultivation of corn, potatoes, and tomatoes .

Weed Control in Potato Fields

Rimsulfuron is commonly used to control common lambsquarters (Chenopodium album L.) and redroot pigweed (Amaranthus retroflexus L.) in potato (Solanum tuberosum L.) fields . It is a widely used post-emergence sulfonylurea herbicide with desirable properties such as high efficacy, broad-spectrum weed control, and low toxicity to mammalian organisms .

3. Dissipation and Residues in Soil and Crops Studies have been conducted to understand the dissipation dynamics of rimsulfuron in field trials. The half-lives in potato seedlings were 4.1 days in Shandong and 4.3 days in Zhejiang, both with a dissipation rate of 90% about 7 days after application . The half-lives in soil were 6.0 days in Shandong and 6.6 days in Zhejiang, and with a dissipation rate of 90% over 28 days .

4. Residue Analysis in Potato and Soil The analytical method for the residue analysis of rimsulfuron and its dissipation in soil and potato plants under field conditions were studied . The terminal residues in potato and soil were not detectable . All the terminal residues were below the maximum residue level (0.1 mg/kg) set by Japan and 0.05 mg/kg set by EU .

Absorption and Metabolism in Plants

Absorption and metabolism of rimsulfuron differed between potato and weed seedlings . This explains the different susceptibility to rimsulfuron in potato, redroot pigweed, and common lambsquarters .

Adsorption in Soils

Current research has tackled the adsorption of Rimsulfuron with selected soils as physical adsorbents .

Environmental Detoxification

In addition to its use as a herbicide, rimsulfuron is also involved in environmental detoxification. Studies have been conducted on the environmental detoxification of soils treated with rimsulfuron .

Residue Trials in Various Crops

Supervised residue trials according to the recommended use demonstrate that residues are below the limit of quantification (LOQ) in maize grains and forage, potatoes as well as in tomatoes .

Mécanisme D'action

Target of Action

Rimsulfuron is a sulfonylurea herbicide that primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the biosynthesis of branched-chain amino acids, which are essential for cell division and plant growth .

Mode of Action

Rimsulfuron acts as a selective, systemic herbicide. It is absorbed through the foliage and roots of plants and then translocated . By inhibiting AHAS, rimsulfuron disrupts the synthesis of vital amino acids, leading to the cessation of cell division and plant growth .

Biochemical Pathways

The primary biochemical pathway affected by rimsulfuron is the synthesis of branched-chain amino acids. The inhibition of AHAS by rimsulfuron prevents the production of these amino acids, thereby halting plant growth and development .

Pharmacokinetics

Rimsulfuron exhibits different absorption and metabolism patterns in different plant species, which explains their varying susceptibility to the herbicide . For instance, redroot pigweed, a highly sensitive species, shows a high rate of absorption and a low rate of herbicide metabolism. In contrast, potato, a crop species tolerant to rimsulfuron, shows the lowest rate of absorption and the highest rate of metabolism .

Result of Action

The inhibition of AHAS by rimsulfuron leads to a deficiency in essential amino acids, which in turn halts cell division and plant growth. This results in the death of the plant, thereby controlling the population of target weeds .

Action Environment

The efficacy of rimsulfuron can be influenced by environmental factors. For instance, the herbicide is mobile in soil, which can affect its availability and action . Furthermore, the susceptibility of different plant species to rimsulfuron can vary, potentially due to differences in absorption and metabolism rates influenced by environmental conditions .

Safety and Hazards

When handling Rimsulfuron, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOUWRMVYJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032642 | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.784 at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Blocks branched-chain amino acid synthesis by inhibiting the plant enzyme, acetolactate synthase. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Rimsulfuron | |

Color/Form |

Colorless crystals | |

CAS RN |

122931-48-0 | |

| Record name | Rimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimsulfuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-178 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

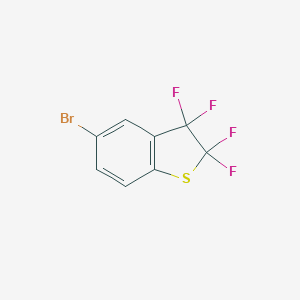

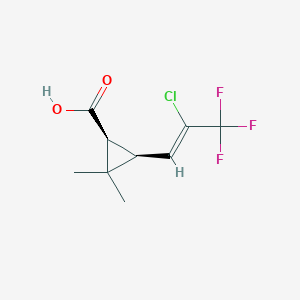

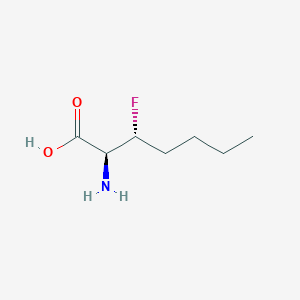

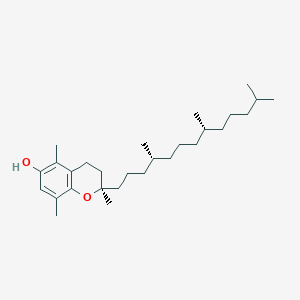

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

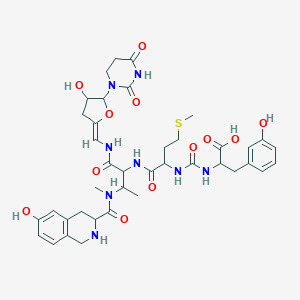

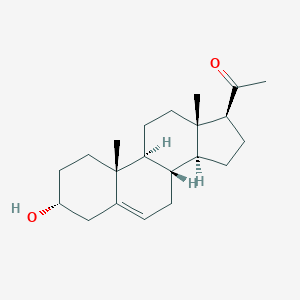

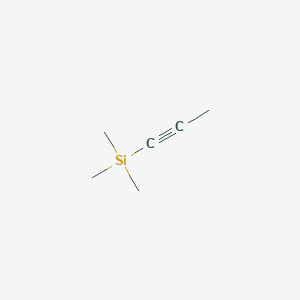

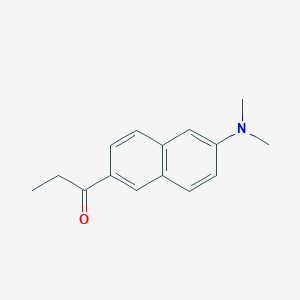

Feasible Synthetic Routes

Q & A

A: Rimsulfuron, like other sulfonylurea herbicides, targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , ]

A: Rimsulfuron binds to ALS, inhibiting its activity. This prevents the synthesis of essential branched-chain amino acids, leading to a halt in plant cell division and growth. [] Studies suggest that Rimsulfuron interferes not only with the synthesis but also with the structural integrity of ALS. []

A: Inhibition of ALS by Rimsulfuron disrupts protein synthesis and various metabolic processes within the plant, ultimately leading to growth inhibition and plant death. [, ]

ANone: Rimsulfuron has the molecular formula C12H14N4O7S2 and a molecular weight of 386.4 g/mol.

A: Rimsulfuron can be tank-mixed with several herbicides for broader weed control, but compatibility can be variable. For instance, it shows good compatibility with metribuzin, primisulfuron, and chlorothalonil, while compatibility with dicamba and copper hydroxide can be antagonistic, reducing its effectiveness. [, , , , ]

A: Rimsulfuron's efficacy is temperature-dependent, with optimal activity observed at 25-30 °C. Higher temperatures can sometimes lead to increased maize injury by rimsulfuron due to higher uptake and translocation. [, ]

A: Rainfastness of Rimsulfuron can be influenced by the use of adjuvants. While certain adjuvants might enhance rainfastness for some weed species, they might reduce it for others. []

A: Rimsulfuron's primary degradation pathway in soil involves hydroxylation of the pyrimidine ring, followed by glucose conjugation, resulting in inactive metabolites. [, ] The high-molecular-weight amine metabolite does not accumulate in the soil, minimizing the risk of forming potentially harmful nitroso amino compounds. []

A: Yes, certain weed species like Eastern black nightshade (Solanum ptycanthum) have shown tolerance to Rimsulfuron. [, ]

A: Alternatives to Rimsulfuron in potato fields include metribuzin, pendimethalin, prosulfocarb, flufenacet, and sulfosulfuron. These herbicides can be used individually or in combination to target different weed spectrums and manage potential resistance. [, , , ]

A: High-performance liquid chromatography (HPLC) is a widely used method for quantifying Rimsulfuron residues in various matrices, including soil and plant tissues. [] Gas Chromatography coupled with Electron Capture Detection (GC-ECD), Flame Photometric Detection (GC-FPD), and Mass Spectrometry (GC-MS) are also employed to analyze Rimsulfuron and its metabolites in soil samples. [] A quick, easy, cheap, effective, rugged, and safe LC-MS/MS method has also been developed for the simultaneous determination of rimsulfuron, haloxyfop-P-methyl, and haloxyfop in tobacco leaf samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)